2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine
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Overview
Description
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a cyclopropyl group and a methyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities.
Chemical Reactions Analysis
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . Its molecular targets may include DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
1-Methyl-1H-benzimidazol-2-amine: Exhibits similar pharmacological properties but lacks the cyclopropyl group, which may affect its biological activity.
2-Substituted benzimidazoles: These compounds have various substituents at the 2-position, influencing their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
921040-14-4 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopropyl-3-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C11H13N3/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3 |
InChI Key |
UJUMECHTRULTNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)N=C1C3CC3 |
Origin of Product |
United States |
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